molecular formula C12H7N5S B5624910 8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine

8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine

Cat. No. B5624910
M. Wt: 253.28 g/mol
InChI Key: DYTXRHWRUDNWPO-UHFFFAOYSA-N
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Description

“8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place between fused pyrimidine compounds and have various biological activities .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using different methods . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For example, the Dimroth rearrangement, a process that involves the isomerization of heterocycles, can occur in thienopyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives, including those with a phenyltetrazolo moiety, have been investigated for their potential anticancer properties. These compounds have shown promising results against various cancer cell lines. For instance, certain thienopyrimidine derivatives have demonstrated potent anticancer activity, which suggests that “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could be a valuable scaffold for developing new anticancer agents .

Antiviral Agents

The thienopyrimidine nucleus has been recognized for its antiviral capabilities. This class of compounds, including variations like “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine,” could be utilized in the synthesis of novel antiviral agents, potentially offering a new approach to combat viral infections .

Antimicrobial Properties

Compounds containing the thienopyrimidine core have been associated with a broad range of pharmacological activities, including antimicrobial effects. This suggests that “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could serve as a base for synthesizing new antimicrobial drugs .

Enzyme Inhibition

The structural complexity of thienopyrimidines allows them to interact with various biological receptors, potentially inhibiting specific enzymes involved in disease processes. “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could be explored for its enzyme inhibition properties, which may lead to the development of targeted therapies for diseases like Alzheimer’s or diabetes .

Anti-Inflammatory Applications

Thienopyrimidines have also been noted for their anti-inflammatory properties. Research into “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could uncover new anti-inflammatory medications, particularly for chronic conditions where inflammation plays a key role .

Pharmacological Diversity

The thienopyrimidine structure is integral to DNA and RNA, which underpins its vast therapeutic potential. Exploring the pharmacological diversity of “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could lead to the discovery of a wide array of therapeutic applications, from anticancer to anticonvulsant treatments .

Future Directions

Thienopyrimidine derivatives, including “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine”, continue to be a crucial research priority, especially in the development of anticancer medicines . Future research could focus on improving the tumor selectivity, efficiency, and safety of these medicines .

properties

IUPAC Name

11-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5S/c1-2-4-8(5-3-1)10-6-9-11-14-15-16-17(11)7-13-12(9)18-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTXRHWRUDNWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

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